molecular formula C15H18BrF2N3O2 B2835134 5-Bromo-2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380034-54-6

5-Bromo-2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2835134
CAS No.: 2380034-54-6
M. Wt: 390.229
InChI Key: BFGDMQQMSAQSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with potential applications in various fields of scientific research and industry. This compound is characterized by its unique molecular structure, which includes a bromopyrimidine moiety, a piperidine ring, and a difluorocyclobutyl group.

Preparation Methods

The synthesis of 5-Bromo-2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of the bromopyrimidine and piperidine intermediates, followed by their coupling with the difluorocyclobutyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The bromopyrimidine moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The bromine atom in the bromopyrimidine ring can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-Bromo-2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may play a crucial role in binding to these targets, while the piperidine and difluorocyclobutyl groups contribute to the overall stability and activity of the compound. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine include:

  • [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
  • [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone
  • [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone

These compounds share similar structural features but differ in the specific functional groups attached to the piperidine ring. The uniqueness of this compound lies in its difluorocyclobutyl group, which may impart distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,3-difluorocyclobutyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrF2N3O2/c16-12-7-19-14(20-8-12)23-9-10-1-3-21(4-2-10)13(22)11-5-15(17,18)6-11/h7-8,10-11H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGDMQQMSAQSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)C(=O)C3CC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.